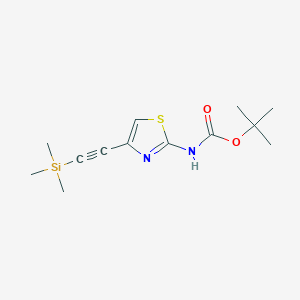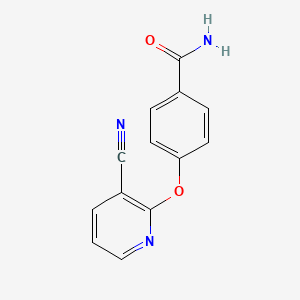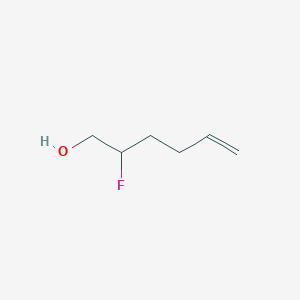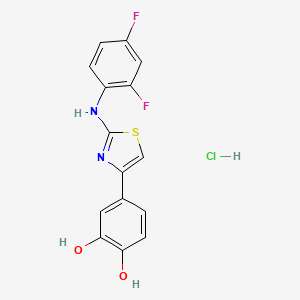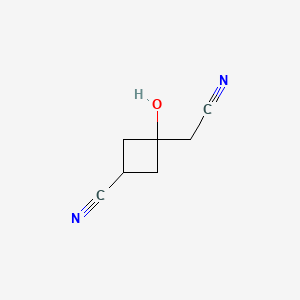
3-(Cyanomethyl)-3-hydroxycyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a cyanomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyanomethylation of cyclobutane derivatives. For instance, the reaction of cyclobutanone with cyanomethyl anion transfer reagents under basic conditions can yield the desired product . Another method involves the radical cyanomethylation of cyclobutane derivatives using vinyl azide reagents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyanomethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the efficient production of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile.
Chemical Reactions Analysis
Types of Reactions
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Cyanomethyl)-3-oxocyclobutane-1-carbonitrile.
Reduction: Formation of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-amine.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile involves its reactive functional groups. The cyanomethyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These reactions can modulate the activity of molecular targets and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyanomethyl)-3-hydroxycyclopentane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycyclohexane-1-carbonitrile
- 3-(Cyanomethyl)-3-hydroxycycloheptane-1-carbonitrile
Uniqueness
3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-(cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C7H8N2O/c8-2-1-7(10)3-6(4-7)5-9/h6,10H,1,3-4H2 |
InChI Key |
UVDQEADUFMPXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC#N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
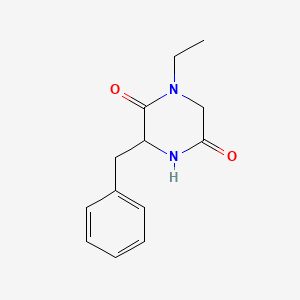
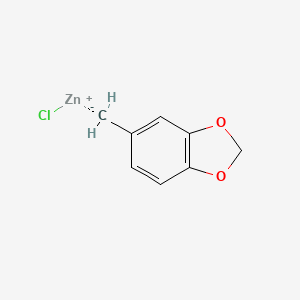
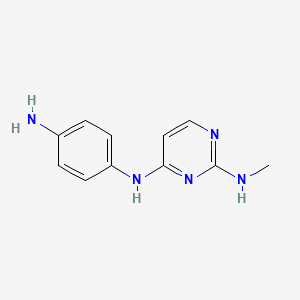
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
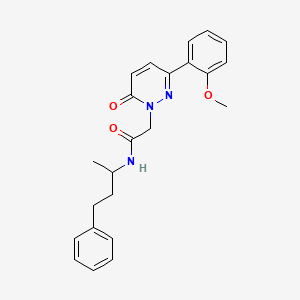
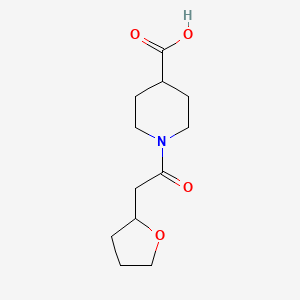
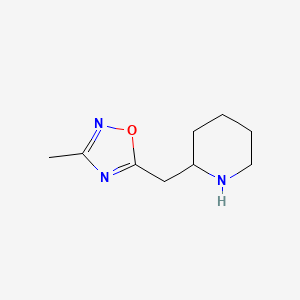
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
